PgAFP

Antifungal proteins Aspergillus flavus Comparative efficacy

PgAFP (Penicillium chrysogenum Antifungal Protein) exhibits only 34% sequence identity to PAF, preventing substitution. With 79% identity to Anafp, its spectrum, stability, and Ca²⁺ sensitivity differ, demanding empirical validation. Validated for reducing A. flavus and P. restrictum on dry-fermented sausages/hams, and for P. expansum and P. digitatum on apples/oranges. Deploy with D. hansenii or LAB to counteract calcium-mediated resistance.

Molecular Formula
Molecular Weight
Cat. No. B1576970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePgAFP
Structural Identifiers
Commercial & Availability
Standard Pack Sizes0.02 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PgAFP Penicillium chrysogenum Antifungal Protein: A Food-Grade Defensin-Like Molecule for Mycotoxin Control


PgAFP (Penicillium chrysogenum Antifungal Protein) is a small (6,494 Da), cationic (pI 9.22), cysteine-rich protein secreted by the foodborne mold Penicillium chrysogenum strain RP42C [1]. The mature protein consists of 58 amino acids, is not glycosylated, and adopts a characteristic β-barrel fold stabilized by three internal disulfide bonds [1][2]. It belongs to the ascomycete antifungal protein (AFP) family, which includes well-characterized homologs such as PAF from P. chrysogenum and Anafp from Aspergillus niger, yet PgAFP exhibits distinct sequence divergence and functional properties that prevent straightforward generic substitution [1][3].

Why PgAFP Cannot Be Replaced by PAF or Other In-Class Antifungal Proteins


Although PgAFP and PAF are both produced by Penicillium chrysogenum, their mature amino acid sequences share only 34% identity, indicating substantial structural divergence that precludes functional equivalence [1]. In contrast, PgAFP shows 79% identity to Anafp from Aspergillus niger, yet its antifungal spectrum, stability profile, and performance in complex food matrices differ markedly [2]. Direct comparative studies confirm that PgAFP requires different inhibitory concentrations than its close analog AfAFP against Aspergillus flavus, underscoring that potency is not conserved across the AFP family [3]. Consequently, substituting PgAFP with a more readily available or less expensive AFP homolog without empirical validation risks compromised efficacy in the intended application context.

PgAFP Quantitative Differentiation Evidence Against Closest Analogs


Head-to-Head Antifungal Potency: PgAFP Requires Higher Concentrations than AfAFP Against Aspergillus flavus

In a direct head-to-head comparison using recombinant proteins, AfAFP inhibited A. flavus growth at concentrations of 2–4 μM, whereas PgAFP required significantly higher concentrations to achieve a comparable level of inhibition [1]. The study assessed relative mycelial dry weight reduction as the primary endpoint [1].

Antifungal proteins Aspergillus flavus Comparative efficacy

Sequence Identity Divergence: PgAFP Shares Only 34% Identity with PAF Despite Same Species Origin

Amino acid sequence alignment reveals that mature PgAFP shares only 34% identity with PAF, another well-characterized antifungal protein from Penicillium chrysogenum [1]. In contrast, PgAFP exhibits 79% identity with Anafp from Aspergillus niger [1]. This low homology with PAF, despite originating from the same fungal species, indicates distinct structural and functional properties that preclude assumption of equivalent antifungal spectra or stability profiles.

Protein sequence alignment Structure-function divergence PAF analog

In Vivo Efficacy in Dry-Fermented Sausage: PgAFP Reduces A. flavus and P. restrictum Counts

When applied to dry-fermented sausage, PgAFP efficiently reduced viable counts of Aspergillus flavus and Penicillium restrictum, two common toxigenic molds in dry-ripened foods [1]. The study tested PgAFP against 38 microbial strains and confirmed its potent inhibitory activity against mycotoxin-producing Aspergillus and Penicillium species [1].

Food biopreservation Dry-fermented meat Mycotoxin control

Protease Resistance Profile: PgAFP Withstands Most Proteases Relevant to Food Processing

PgAFP was shown to withstand most proteases, including those commonly used in food processing (e.g., papain, flavourzyme), as well as intense heat treatments and a wide range of pH values [1]. The protein's stability against proteolytic degradation is essential for applications where proteases are present, such as during dry-fermented sausage ripening [1].

Protease stability Food processing Enzyme resistance

Unique Food-Grade Origin: PgAFP Is the Only Antifungal Protein Isolated from a Foodborne Mold

PgAFP is the only antifungal protein characterized to date that is naturally produced by a mold isolated directly from a food product—dry-cured ham [1]. The producing strain, P. chrysogenum CECT 20922 (formerly RP42C), was obtained from dry-cured ham, and P. chrysogenum is generally regarded as safe (GRAS) for food applications [1]. This contrasts with AFPs from clinical or environmental isolates, which may face higher regulatory hurdles.

Food safety Biopreservation Regulatory acceptance

High-Resolution Crystal Structure Available: PDB 9IID Enables Structure-Guided Engineering

The crystal structure of PgAFP has been determined at 1.78 Å resolution (PDB: 9IID), revealing a β-barrel fold with five β-sheets and three conserved disulfide bonds [1]. This high-resolution structure provides atomic-level detail for structure-activity relationship studies and rational engineering efforts, a resource not yet available for all AFP homologs.

Structural biology Protein engineering Rational design

PgAFP Optimal Use Cases Derived from Quantitative Differentiation Data


Biopreservation of Dry-Fermented Meat Products

PgAFP is uniquely suited for controlling toxigenic Aspergillus and Penicillium species on dry-fermented sausages and hams, where it has demonstrated direct reduction of A. flavus and P. restrictum counts [1]. Its resistance to proteases and wide pH stability ensures efficacy throughout the extended ripening period [1].

Postharvest Protection of Citrus and Pome Fruits

Studies confirm PgAFP inhibits Penicillium expansum and Penicillium digitatum, the primary postharvest pathogens of apples and oranges, respectively [1]. Its efficacy in fruit matrices supports its use as a natural alternative to synthetic fungicides.

Structure-Guided Protein Engineering for Enhanced Antifungal Activity

The high-resolution crystal structure (PDB 9IID) makes PgAFP an ideal scaffold for rational design of variants with improved potency, altered spectrum, or reduced calcium sensitivity [1]. Comparative data showing its lower potency than AfAFP against A. flavus (2–4 μM vs >4 μM) identifies a clear engineering target [1].

Combination Treatments with Protective Cultures

Due to PgAFP's time-limited inhibitory effect and potential for calcium-mediated resistance in some Aspergillus spp., it is optimally deployed in combination with Debaryomyces hansenii or lactic acid bacteria, which counteract calcium interference and sustain long-term mold suppression [1].

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